molecular formula C23H25N3O4S B2777195 (4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone CAS No. 1797837-82-1

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

Cat. No. B2777195
CAS RN: 1797837-82-1
M. Wt: 439.53
InChI Key: JBLQPQCHLVMQOT-UHFFFAOYSA-N
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Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a methoxyphenyl group and a piperidinyl group. Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Generally, imidazole derivatives can undergo a variety of reactions due to the presence of the imidazole ring and other functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Anticancer Potential

Imidazole derivatives have garnered attention in cancer research due to their ability to modulate cellular processes. This compound’s structural features make it a promising candidate for anticancer drug development. Researchers are investigating its effects on tumor cell growth, apoptosis, and angiogenesis inhibition. Further studies are needed to elucidate its precise mechanisms and potential as an anticancer agent .

Anti-Inflammatory Properties

The imidazole scaffold has anti-inflammatory properties, making it relevant for conditions such as rheumatoid arthritis, inflammatory bowel disease, and asthma. By targeting specific inflammatory pathways, this compound may contribute to novel anti-inflammatory therapies .

Antiviral Activity

Imidazole-containing compounds have demonstrated antiviral effects against various viruses. Researchers are exploring whether this compound can inhibit viral replication, making it a potential candidate for antiviral drug development. Its mechanism of action and selectivity against specific viruses require further investigation .

Metal Coordination Chemistry

The compound’s structure includes a piperidine ring, which can serve as a ligand for metal coordination complexes. Researchers have synthesized similar compounds and studied their coordination behavior with transition metals. These complexes may find applications in catalysis, materials science, and bioinorganic chemistry .

Synthetic Building Block

Due to its unique combination of imidazole and piperidine moieties, this compound can serve as a versatile synthetic intermediate. Chemists can modify its functional groups to create diverse derivatives for various applications. Its reactivity and stability make it valuable in organic synthesis .

Drug Delivery Systems

Researchers are exploring the use of imidazole-containing compounds in drug delivery systems. By incorporating this compound into nanoparticles or micelles, it may enhance drug solubility, stability, and targeted delivery. Its dual functionality (imidazole and piperidine) could be harnessed for specific therapeutic applications .

Future Directions

Future research could focus on exploring the biological activities of this compound and developing new drugs based on its structure. Imidazole has become an important synthon in the development of new drugs .

properties

IUPAC Name

[4-(imidazol-1-ylmethyl)phenyl]-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S/c1-30-20-6-8-21(9-7-20)31(28,29)22-10-13-26(14-11-22)23(27)19-4-2-18(3-5-19)16-25-15-12-24-17-25/h2-9,12,15,17,22H,10-11,13-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBLQPQCHLVMQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-((1H-imidazol-1-yl)methyl)phenyl)(4-((4-methoxyphenyl)sulfonyl)piperidin-1-yl)methanone

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